4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with cyanogen bromide to form the 1,2,4-oxadiazole ring. The final step involves the formation of the 1,2,5-oxadiazole ring through a reaction with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole: Similar structure but with a thiazole ring instead of oxadiazole.
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide: Contains an isoxazole ring and different substituents.
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole: Features a pyrazole ring instead of oxadiazole.
Uniqueness
The uniqueness of 4-[5-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine lies in its dual oxadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClN5O3 |
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Molecular Weight |
293.66 g/mol |
IUPAC Name |
4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H8ClN5O3/c1-18-7-3-2-5(12)4-6(7)11-14-10(17-19-11)8-9(13)16-20-15-8/h2-4H,1H3,(H2,13,16) |
InChI Key |
ZRTDVJVIFNMPOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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